N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide
説明
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide is a synthetic benzamide derivative characterized by a pyrimidine core substituted with a cyclopropyl group at the 6-position and a 2-ethoxybenzamide moiety attached via a methylene bridge. The cyclopropylpyrimidine group may enhance metabolic stability and binding affinity compared to simpler heterocyclic systems.
特性
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-22-16-6-4-3-5-14(16)17(21)18-10-13-9-15(12-7-8-12)20-11-19-13/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYAHSJGSTVEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide typically involves the following steps:
Formation of the Cyclopropylpyrimidine Moiety: The cyclopropylpyrimidine core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as pyrimidine derivatives and cyclopropyl-containing reagents.
Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the cyclopropylpyrimidine intermediate with a suitable methylene donor under controlled conditions.
Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 2-ethoxybenzoic acid or its derivatives to form the desired benzamide compound.
Industrial Production Methods
Industrial production of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
The compound can be compared to structurally analogous benzamide derivatives based on heterocyclic cores, substituents, and reported biological activities. Key comparisons include:
Pyrimidine-Based Benzamides
- N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide (): This compound shares a pyrimidine core but differs in substitution patterns. The 4-ethoxybenzamide moiety (vs. 2-ethoxy in the target) may alter solubility and target engagement due to positional isomerism .
Benzimidazole Derivatives ()
- B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide): These compounds replace the pyrimidine core with a benzimidazole ring. The benzimidazole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets like kinases or DNA.
HAT-Inhibitory Benzamides ()
- CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) and CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide): These derivatives exhibit modulation of p300 HAT activity. The pentadecyl chain in CTPB enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Table 1: Key Properties of Selected Benzamide Derivatives
Synthesis Notes:
- The target compound’s synthesis likely involves coupling a 6-cyclopropylpyrimidine-4-carbaldehyde with 2-ethoxybenzamide via reductive amination, analogous to methods in for isobenzofuro-oxazole derivatives .
- In contrast, CTPB and CTB () were synthesized via Ullmann coupling or nucleophilic substitution, emphasizing the role of halogenated aryl groups in their design .
生物活性
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide, also known as Ceralasertib (DB14917), is a small molecule currently under investigation for its potential therapeutic applications, particularly in oncology and DNA damage response modulation. This compound is notable for its ability to inhibit certain kinases involved in DNA repair and cell cycle regulation, making it a candidate for cancer treatment, especially in tumors with compromised DNA repair mechanisms.
Ceralasertib functions primarily as an inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related protein) kinase. ATR plays a crucial role in the cellular response to DNA damage, particularly during replication stress. By inhibiting ATR, Ceralasertib promotes the accumulation of DNA damage in cancer cells, leading to increased apoptosis and reduced tumor growth. The compound has been shown to phosphorylate various substrates involved in cell cycle regulation and DNA repair processes, including:
- BRCA1
- CHEK1
- MCM2
- RAD17
- RBBP8
- RPA2
- p53/TP53
These interactions collectively inhibit DNA replication and mitosis while promoting DNA repair and apoptosis .
In Vitro Studies
In vitro studies have demonstrated that Ceralasertib exhibits potent cytotoxic effects on various cancer cell lines. The compound's efficacy was evaluated using several assays, including:
- Cell Viability Assays : Ceralasertib showed IC50 values in the low micromolar range against multiple cancer types, indicating strong antiproliferative activity.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with Ceralasertib leads to increased rates of apoptosis in cancer cells, correlating with the accumulation of DNA damage markers such as γH2AX.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of Ceralasertib. Key findings include:
- Tumor Growth Inhibition : In xenograft models, administration of Ceralasertib resulted in significant tumor growth inhibition compared to control groups.
- Combination Therapy : Preliminary studies suggest enhanced efficacy when Ceralasertib is combined with other chemotherapeutic agents like Olaparib, particularly in BRCA-deficient tumors .
Case Studies
Recent clinical trials have focused on the use of Ceralasertib for treating various malignancies:
- Phase II Trials : Ongoing trials (NCT03682289) are evaluating the efficacy of Ceralasertib alone and in combination with Olaparib for patients with solid tumors harboring specific genetic mutations related to DNA repair deficiencies.
- Patient Outcomes : Early results indicate promising responses in patients with advanced cancer types that exhibit high levels of genomic instability.
Data Table: Summary of Biological Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
